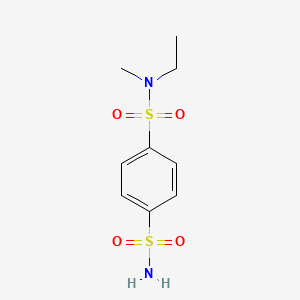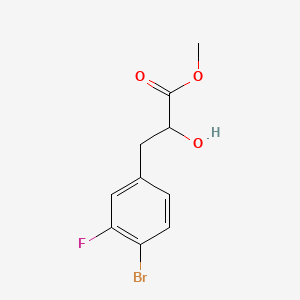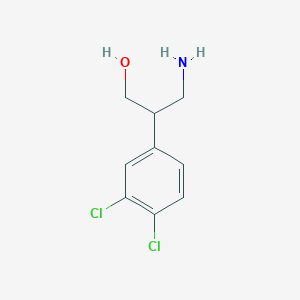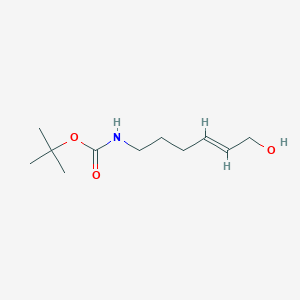
N1-ethyl-N1-methylbenzene-1,4-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C9H14N2O4S2 and a molecular weight of 278.3 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N1-methylbenzene-1,4-disulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of ethyl and methyl groups. The reaction conditions often include the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process. The subsequent alkylation steps may require the use of alkyl halides under basic conditions to introduce the ethyl and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N1-ethyl-N1-methylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N1-ethyl-N1-methylbenzene-1,4-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N1-ethyl-N1-methylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in various therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- N1-methylbenzene-1,4-disulfonamide
- N1,N1-dimethylbenzene-1,4-disulfonamide
Uniqueness
Compared to similar compounds, N1-ethyl-N1-methylbenzene-1,4-disulfonamide exhibits unique properties due to the presence of both ethyl and methyl groups. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2O4S2 |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
4-N-ethyl-4-N-methylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C9H14N2O4S2/c1-3-11(2)17(14,15)9-6-4-8(5-7-9)16(10,12)13/h4-7H,3H2,1-2H3,(H2,10,12,13) |
Clave InChI |
BAZSRCTUCOTZOR-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-Oxaspiro[4.5]decane-2-carboxylicacid](/img/structure/B13554258.png)

![8-Azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13554266.png)

![1-[2-(3-bromophenoxy)ethyl]-1H-pyrrole-3-carboxylicacid](/img/structure/B13554276.png)
![4-[(1,3-Benzoxazol-2-yl)amino]butanoic acid hydrochloride](/img/structure/B13554278.png)

![[2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13554298.png)
![Tert-butyl 4-[(2-hydroxypropyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13554302.png)
![2-[(Tert-butoxy)carbonyl]butanoic acid](/img/structure/B13554309.png)
